molecular formula C10H14FNO B13603435 3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol

3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol

Cat. No.: B13603435
M. Wt: 183.22 g/mol
InChI Key: OKJUEOIOGVGDGR-UHFFFAOYSA-N
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Description

3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol is a chemical compound that belongs to the class of propanolamines. It features a hydroxy group at the first carbon, an amino group at the third carbon, and a fluoro-methylphenyl group attached to the third carbon. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and nitromethane.

    Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 3-fluoro-4-methylbenzaldehyde and nitromethane to form a nitro alcohol intermediate.

    Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent like hydrogen in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like lithium aluminum hydride (LiAlH4).

    Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of carbonyl compounds (e.g., aldehydes or ketones)

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of substituted amines or other functionalized derivatives

Scientific Research Applications

3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The fluoro-methylphenyl group can enhance its binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-methoxy-2,3-dimethylphenyl)propan-1-ol: Similar structure but with a methoxy group instead of a fluoro group.

    3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-ol: Contains a trifluoromethyl group, which can significantly alter its chemical properties.

    3-Aminopropan-1-ol: Lacks the aromatic ring, making it a simpler molecule with different reactivity.

Uniqueness

3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol is unique due to the presence of both the fluoro and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a balance of hydrophilic and hydrophobic properties, making it a versatile compound for various applications.

Biological Activity

3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol is an amino alcohol with significant potential in medicinal chemistry due to its unique structural characteristics. This compound, with a molecular formula of C10H14FNO, features a hydroxyl group (-OH), an amino group (-NH2), and a fluorinated aromatic ring. The presence of the fluorine atom enhances its lipophilicity, which can influence its biological interactions and pharmacokinetics.

Chemical Structure and Properties

The compound's chiral center plays a crucial role in its stereochemistry, affecting how it interacts with biological targets. Its lipophilic nature, attributed to the fluorinated aromatic ring, is believed to enhance binding affinity with various biomolecules such as enzymes and receptors.

Research indicates that this compound may modulate enzyme activity and interact with specific signaling pathways. The compound's mechanism of action could involve:

  • Enzyme Inhibition : It may inhibit specific enzymes, thus altering metabolic pathways.
  • Receptor Interaction : Potential interaction with G protein-coupled receptors (GPCRs), similar to other compounds studied for neuroprotective effects .

Biological Activity

Studies have shown that this compound may exhibit various biological activities, including:

  • Neuroprotective Effects : Similar compounds have been associated with neuroprotection in models of neurodegeneration, suggesting potential therapeutic applications in treating neuropsychiatric disorders .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of amino alcohols can demonstrate antimicrobial activity, which warrants further investigation into the specific effects of this compound .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful. Below is a table summarizing key features and activities of similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
(2S)-2-amino-2-(4-fluorophenyl)ethanolC9H10FNOContains a fluorophenyl groupUsed in drug synthesis
(S)-(-)-1-aminoindaneC9H11NIndole structureInvolved in neuropharmacology
(S)-(+)-α-amino-butyric acidC4H9NO2Simple amino acidImportant in metabolic pathways

Case Studies and Research Findings

  • Dopamine Receptor Agonists : Research on similar compounds has revealed their ability to selectively activate dopamine receptors, which could lead to advances in treatments for conditions like Parkinson's disease .
  • Antimicrobial Studies : Investigations into amino alcohol derivatives show promise as antimicrobial agents, indicating that this compound could be explored for similar properties .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3

InChI Key

OKJUEOIOGVGDGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CCO)N)F

Origin of Product

United States

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